3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-piperidin-4-ylprop-2-ynoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,3-6H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQGEOVUNHTPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C#CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Piperidine and Propynoic Acid Scaffolds in Synthetic Chemistry
The piperidine (B6355638) nucleus is a cornerstone in the production of pharmaceuticals, recognized for its presence in a vast number of biologically active compounds. nih.govresearchgate.net This six-membered nitrogen-containing heterocycle is a prevalent feature in drugs targeting a wide array of conditions, including neurological disorders, cancer, and infectious diseases. nih.govtandfonline.com Its significance lies in its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating complex molecular architectures with specific biological activities. researchgate.nettandfonline.com The conformational flexibility of the piperidine ring also allows for optimal binding to various biological targets. researchgate.net
Similarly, the propynoic acid scaffold, a derivative of propionic acid, and more broadly, functionalized alkynes, are of considerable interest in medicinal chemistry. Propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) being a prominent example. drugbank.com The introduction of an alkyne functional group, as seen in propynoic acid, provides a reactive handle for a variety of chemical transformations. This "clickable" nature allows for its use in bioconjugation, target identification, and the synthesis of more complex molecules through reactions like the Sonogashira coupling and azide-alkyne cycloadditions.
Historical Development and Emergence of 3 Piperidin 4 Yl Prop 2 Ynoic Acid Hydrochloride As a Research Focus
A specific historical timeline for the synthesis and initial investigation of 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride is not extensively documented in dedicated research publications. Its emergence is more likely tied to the broader evolution of combinatorial chemistry and the use of versatile building blocks in drug discovery. The development of synthetic methodologies in the late 20th and early 21st centuries focused on creating libraries of compounds for high-throughput screening.
The logical synthesis of a molecule like this compound would stem from the strategic combination of a protected piperidine (B6355638) derivative with a propynoic acid synthon. The piperidine ring provides a common and well-understood pharmacophore, while the propynoic acid moiety offers a reactive site for further chemical elaboration. Therefore, this compound likely emerged as a commercially available or readily synthesizable intermediate, valued for its potential to be incorporated into a diverse range of larger, more complex molecules. Its primary role appears to be that of a versatile research chemical and building block rather than a compound with a long history of direct biological investigation.
Overview of Current Research Gaps and Future Directions Pertaining to the Compound
Given the apparent status of 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride as a chemical intermediate, the primary research gaps lie in the exploration of its own potential biological activities and its application in the synthesis of novel bioactive molecules.
Key Research Gaps:
Intrinsic Biological Activity: There is a lack of published data on the standalone pharmacological profile of this compound. Screening this compound against various biological targets could reveal unexpected activities.
Derivatization and Library Synthesis: A systematic exploration of the reactivity of the propynoic acid group to generate a library of derivatives is a significant untapped area. Such a library could be screened for a wide range of biological activities.
Application in Target Identification: The alkyne functionality makes this compound a potential candidate for use in chemical biology as a probe for identifying the binding partners of piperidine-containing molecules.
Development of Novel Synthetic Methodologies: While its synthesis is likely straightforward, the development of novel, highly efficient, and stereoselective methods for its preparation could be of interest to the broader synthetic chemistry community.
Future Research Directions:
Future research should focus on leveraging the unique structural features of this compound. This includes the design and synthesis of novel compounds where the piperidine (B6355638) moiety is directed towards a specific biological target, and the propynoic acid group is used to either modulate activity or to attach other functional groups, such as fluorescent tags or affinity labels. Investigating its potential as a precursor for novel heterocyclic systems through intramolecular cyclization reactions also presents an exciting avenue for exploration.
Thesis Statement and Research Objectives for Comprehensive Investigation of 3 Piperidin 4 Yl Prop 2 Ynoic Acid Hydrochloride
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule identifies several logical bond disconnections to simplify the structure into readily available starting materials. The most apparent disconnection is the Csp-Csp³ bond between the alkyne carbon and the piperidine (B6355638) ring. This leads to two key synthons: a piperidin-4-yl cation or radical equivalent and an acetylide anion derived from prop-2-ynoic acid.
Alternatively, a disconnection can be made at the alkyne, suggesting a pathway from a piperidine-substituted precursor that can be converted into the propynoic acid moiety. A common strategy involves a protected 4-substituted piperidine, such as N-Boc-4-iodopiperidine or N-Boc-piperidin-4-one, as a versatile starting point. The propynoic acid portion can be introduced using reagents like propiolic acid esters or through the carboxylation of a terminal alkyne. researchgate.net The piperidine ring itself can be retrosynthetically derived from the hydrogenation of a corresponding pyridine (B92270) derivative. nih.gov
This analysis suggests that a convergent synthesis, where the protected piperidine core and the three-carbon acid chain are prepared separately before being joined, is a highly feasible approach.
Classical Synthetic Routes Towards this compound
Traditional synthetic methods for compounds of this class rely on well-established, sequential reactions that prioritize control over functional group transformations. These routes often involve protection-deprotection steps and classical methods for forming the alkyne functionality.
The secondary amine within the piperidine ring is nucleophilic and requires protection to prevent unwanted side reactions during the synthesis. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability under various reaction conditions and its straightforward removal under acidic conditions. Other groups like the benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group are also employed. scielo.org.mx
Similarly, the carboxylic acid of the propynoic acid moiety is often masked as an ester (e.g., methyl or ethyl ester) during coupling reactions to enhance reactivity and prevent interference from the acidic proton. nih.gov The final step in such a synthesis is typically the simultaneous or sequential deprotection of the piperidine nitrogen and hydrolysis of the ester to yield the target hydrochloride salt. The use of a strong acid like hydrochloric acid facilitates both the removal of the Boc group and the formation of the final salt.
Table 1: Common Protecting Groups in Piperidine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., HCl, TFA) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |
The formation of the alkyne triple bond is a critical step in the synthesis. Classical approaches include:
Double Dehydrohalogenation: This method involves the elimination of two molecules of hydrogen halide (HX) from a vicinal or geminal dihalide precursor. libretexts.org The reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) in liquid ammonia. youtube.com The mechanism proceeds through two successive E2 elimination steps, first forming a vinyl halide intermediate, which then undergoes a second elimination to form the alkyne. youtube.com
Alkylation of Acetylides: A terminal alkyne can be deprotonated by a strong base to form a nucleophilic acetylide anion. quimicaorganica.org This anion can then react with an appropriate electrophile, such as a protected 4-halopiperidine, in an Sₙ2 reaction to form the crucial carbon-carbon bond. This method allows for the direct coupling of the piperidine ring to a pre-formed alkyne chain. quimicaorganica.org
Modern and Optimized Synthetic Approaches to this compound
Contemporary synthetic chemistry emphasizes efficiency, atom economy, and the use of catalytic methods to streamline reaction sequences. These modern approaches offer significant advantages over classical routes for preparing complex molecules like this compound.
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling is particularly well-suited for synthesizing structures like the target compound. This reaction couples a terminal alkyne with a vinyl or aryl halide (or triflate).
In a potential route, a protected 4-halopiperidine (e.g., N-Boc-4-iodopiperidine) could be coupled with an ester of prop-2-ynoic acid (e.g., ethyl propiolate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This method provides a direct and high-yielding pathway to the carbon skeleton of the target molecule. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the piperidine halide, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the product and regenerate the catalyst.
Table 2: Representative Conditions for Sonogashira Coupling
| Component | Example Reagents | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI | Facilitates formation of copper acetylide |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct, aids in acetylide formation |
The parent molecule, this compound, is achiral as it possesses a plane of symmetry through the piperidine ring. Therefore, its synthesis does not require stereoselective control.
However, the principles of stereoselective synthesis are critical for producing chiral analogues, which are often sought in drug discovery programs. If a substituent were introduced at the 2- or 3-position of the piperidine ring, a chiral center would be created. The synthesis of enantiomerically pure forms of such substituted piperidines is a well-developed field. A common strategy involves the use of a chiral auxiliary. nih.gov For instance, a racemic substituted piperidine precursor could be reacted with a single enantiomer of a chiral acid to form a mixture of diastereomeric amides or esters. These diastereomers, having different physical properties, can be separated by chromatography or crystallization. Following separation, the chiral auxiliary is cleaved to yield the individual enantiomers of the piperidine derivative, which can then be carried forward to synthesize the final chiral alkyne product. nih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of this compound, these principles can be applied to both the formation of the core piperidine ring and the attachment of the propiolic acid side chain. The goal is to enhance sustainability by improving atom economy, using safer solvents, reducing energy consumption, and utilizing renewable feedstocks where possible. rasayanjournal.co.inmdpi.com
Key areas for applying green chemistry principles include:
Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce waste by being used in small amounts and can be recycled and reused. rasayanjournal.co.in For instance, the synthesis of the piperidine scaffold can employ metal-catalyzed cyclization or reductive amination pathways, which are more efficient than classical multi-step methods. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product, are a prime example of an atom-economical approach that could be applied to build the substituted piperidine core. rasayanjournal.co.in
Safer Solvents and Reaction Conditions: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green approaches prioritize the use of safer alternatives such as water, supercritical fluids, or ionic liquids. rasayanjournal.co.in Furthermore, employing alternative energy sources like microwave irradiation or ultrasonication can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.in
Renewable Feedstocks: A core tenet of green chemistry is the use of renewable starting materials. For the propiolic acid moiety, innovative methods such as the direct carboxylation of acetylenic sources using carbon dioxide (CO2), a greenhouse gas, present a sustainable alternative to traditional methods. mdpi.com Similarly, bio-fermentation routes are being explored for the production of propionic acid from renewable sources like glycerol, which could serve as a precursor. researchgate.netresearchgate.netrsc.org
The table below illustrates a conceptual comparison between a traditional and a green synthetic approach for a key intermediate.
| Principle | Traditional Approach (Hypothetical) | Green Chemistry Approach (Conceptual) | Advantage of Green Approach |
|---|---|---|---|
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free reaction | Reduced toxicity and environmental impact |
| Catalysis | Stoichiometric reagents (e.g., strong bases) | Heterogeneous or homogeneous catalyst | Higher efficiency, lower waste, catalyst recycling. mdpi.com |
| Energy | Prolonged heating under reflux | Microwave or ultrasonic irradiation | Faster reaction rates and reduced energy consumption. rasayanjournal.co.in |
| Atom Economy | Multi-step synthesis with protecting groups | One-pot, multi-component reaction | Fewer steps, less waste, higher overall yield. rasayanjournal.co.in |
Scale-Up Considerations and Process Optimization for this compound Production
Translating a laboratory-scale synthesis to large-scale industrial production presents significant challenges, including ensuring consistent product quality, managing process safety, and maintaining economic viability. evotec.comprinceton-acs.org Modern pharmaceutical process development is guided by the principles of Quality by Design (QbD) and the use of Process Analytical Technology (PAT). longdom.orgfda.gov
Quality by Design (QbD) and Process Analytical Technology (PAT)
QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. longdom.org PAT is a key enabler of QbD, defined by the FDA as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. fda.govmt.com The goal is to ensure final product quality by building it into the process from the start. fda.gov
For the production of this compound, PAT could be implemented to monitor and control several Critical Process Parameters (CPPs) that affect the Critical Quality Attributes (CQAs) of the final product, such as purity and crystal form.
Key Scale-Up and Optimization Stages:
Route Scouting and Process Chemistry Development: The initial phase involves selecting the most efficient and robust synthetic route suitable for large-scale production. evotec.com This includes optimizing reaction conditions (temperature, pressure, concentration, catalyst loading) to maximize yield and minimize impurities. princeton-acs.org For heterocyclic compounds, ensuring regioselectivity and avoiding side reactions is crucial.
Reaction Monitoring: PAT tools like in-situ Near-Infrared (NIR) or Raman spectroscopy can be used for real-time monitoring of reactant consumption and product formation. longdom.orgamericanpharmaceuticalreview.com This allows for precise determination of reaction endpoints, preventing the formation of degradation products from over-processing and ensuring batch-to-batch consistency.
Work-up and Isolation: The transition from laboratory (e.g., chromatography) to plant-scale purification often requires developing robust crystallization procedures. princeton-acs.org Crystallization is a critical step that defines the purity, particle size, and polymorphic form of the final Active Pharmaceutical Ingredient (API). PAT can be used to monitor supersaturation and crystal growth in real-time, ensuring the desired crystal form is consistently produced.
Process Safety: Thorough safety assessments are required before scale-up. This includes understanding the thermal stability of reactants and intermediates (e.g., using Differential Scanning Calorimetry) and identifying any potential for runaway reactions, especially for exothermic steps.
The table below outlines potential CPPs and corresponding PAT tools for a hypothetical key synthetic step.
| Unit Operation | Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) Affected | Potential PAT Tool |
|---|---|---|---|
| Chemical Reaction | Reactant Concentration | Impurity Profile, Yield | In-line NIR/Raman Spectroscopy. americanpharmaceuticalreview.com |
| Chemical Reaction | Temperature | Reaction Rate, Selectivity | Automated Temperature Probes |
| Crystallization | Supersaturation/Cooling Rate | Crystal Form, Particle Size | Focused Beam Reflectance Measurement (FBRM) |
| Drying | Residual Solvent Level | Product Purity and Stability | At-line Gas Chromatography (GC) |
By integrating these advanced process control strategies, the scale-up and production of this compound can be optimized to be more efficient, reliable, and compliant with regulatory standards. adragos-pharma.com
Reactions Involving the Terminal Alkyne Moiety of this compound
The carbon-carbon triple bond, specifically the terminal alkyne, is a hub of reactivity, enabling participation in several powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This reaction facilitates the covalent linkage of the alkyne-containing molecule with another molecule bearing an azide (B81097) functional group, yielding a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a premier choice for bioconjugation and the synthesis of complex molecular architectures. nih.govmdpi.com
The reaction mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov Typically, a copper(II) source like copper(II) sulfate (B86663) is used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species. wikipedia.org Ligands can be employed to stabilize the Cu(I) catalyst and accelerate the reaction. jenabioscience.com Given these characteristics, this compound can be effectively conjugated to a wide range of azide-modified molecules, including biomolecules, polymers, and fluorescent dyes.
| Component | Example | Function |
|---|---|---|
| Alkyne Substrate | This compound | Provides the terminal alkyne for cycloaddition. |
| Azide Substrate | Benzyl azide | The complementary 1,3-dipole for the reaction. |
| Copper(I) Source | CuSO₄ with Sodium Ascorbate | Catalyzes the cycloaddition. wikipedia.org |
| Ligand (Optional) | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) catalyst and improves reaction outcome. wikipedia.org |
| Solvent | Water/t-Butanol mixtures | Provides a medium for the reaction, often aqueous for bioconjugation. jenabioscience.com |
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This transformation, catalyzed by a combination of palladium and copper(I) complexes, allows for the direct attachment of the 3-(piperidin-4-yl)propanoic acid framework to various aromatic and vinylic systems. organic-chemistry.orgresearchgate.net The reaction is integral to the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org
The catalytic cycle involves two main parts: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then participates in transmetalation with the palladium complex. nih.gov The use of a mild base is essential for the reaction. wikipedia.org The versatility of the Sonogashira coupling makes this compound a valuable precursor for creating complex, conjugated molecules.
| Component | Example | Function |
|---|---|---|
| Alkyne Substrate | This compound | Provides the terminal alkyne. |
| Halide Substrate | Iodobenzene, Vinyl bromide | The sp²-hybridized coupling partner. researchgate.net |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. researchgate.net |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne. researchgate.net |
| Base | Triethylamine, Diisopropylamine | Acts as a scavenger for the hydrogen halide produced. organic-chemistry.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts. |
The alkyne moiety can undergo addition reactions, such as hydration and hydrohalogenation, to yield carbonyl compounds and vinyl halides, respectively. Hydration of a terminal alkyne typically follows Markovnikov's rule, where the addition of water across the triple bond, often catalyzed by mercury(II) salts or other transition metals, yields a methyl ketone after tautomerization of the initial enol intermediate. Conversely, anti-Markovnikov hydration can be achieved using methods like hydroboration-oxidation, which would produce an aldehyde. chemistrysteps.com Further oxidation of the aldehyde can lead to a carboxylic acid. organic-chemistry.org
Hydrohalogenation involves the addition of a hydrogen halide (e.g., HCl, HBr) across the triple bond. This reaction also generally adheres to Markovnikov's rule, leading to the formation of a geminal dihalide upon addition of two equivalents of the acid, or a vinyl halide with one equivalent. These transformations provide pathways to convert the alkyne into other valuable functional groups.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 3-(Piperidin-4-yl)-2-oxopropanoic acid |
| Anti-Markovnikov Hydration (Hydroboration-Oxidation) | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(Piperidin-4-yl)-3-oxopropanoic acid (from the aldehyde intermediate) chemistrysteps.com |
| Hydrohalogenation (1 equiv. H-X) | HCl or HBr | 3-(2-Haloprop-1-en-1-yl)piperidine-4-carboxylic acid |
Reactions of the Carboxylic Acid Functionality in this compound
The carboxylic acid group provides a handle for conjugation and modification through classic condensation and transformation reactions.
The carboxylic acid functionality of this compound is readily converted into esters and amides. These reactions are fundamental in drug discovery for modifying a compound's physicochemical properties, such as lipophilicity and cell permeability. The formation of an amide or ester bond typically requires the activation of the carboxylic acid. researchgate.net Common methods involve the use of coupling reagents like carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.netnih.gov
By reacting with a diverse library of alcohols, phenols, or primary and secondary amines, a wide range of ester and amide conjugates of 3-(Piperidin-4-yl)prop-2-ynoic acid can be synthesized. nih.gov This allows for the attachment of various molecular entities, including pharmacophores, targeting ligands, or solubilizing groups, while preserving the reactive alkyne moiety for subsequent modifications.
| Reaction | Activating/Coupling Reagent | Nucleophile | Product |
|---|---|---|---|
| Esterification | DCC, DMAP | Methanol, Phenol | Methyl or Phenyl 3-(piperidin-4-yl)prop-2-ynoate |
| Amidation | HBTU, HOBt, DIPEA | Aniline, Benzylamine | N-Phenyl or N-Benzyl-3-(piperidin-4-yl)prop-2-ynamide nih.gov |
| Amidation | Carbonyldiimidazole (CDI) | Primary/Secondary Amine | Corresponding Amide nih.gov |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound. The parent compound, propiolic acid, can undergo decarboxylation. wikipedia.org For derivatives, this reaction can be challenging and may require harsh conditions, such as high temperatures or the use of specific catalysts.
Metal-catalyzed decarboxylative coupling reactions have been developed using catalysts based on copper, palladium, silver, or nickel. nih.gov These methods often involve the in-situ formation of an organometallic species that then participates in a cross-coupling reaction. A direct decarboxylation of this compound would yield 4-ethynylpiperidine, a valuable synthetic intermediate. The feasibility and specific conditions for this transformation would depend on the stability of the molecule and the chosen methodology. For instance, some decarboxylation processes are promoted by adjacent functional groups that can stabilize the reaction intermediate. nih.gov
| Method | Typical Conditions/Catalyst | Potential Product |
|---|---|---|
| Thermal Decarboxylation | High temperature, inert atmosphere | 4-Ethynylpiperidine |
| Copper-Catalyzed Decarboxylation | Cu(I) or Cu(II) salts, high temperature | 4-Ethynylpiperidine nih.gov |
| Silver-Catalyzed Decarboxylation | Ag(I) salts | 4-Ethynylpiperidine nih.gov |
| Redox-Active Ester Decarboxylative Alkynylation | Ni or Fe catalysis, conversion to a redox-active ester first | Not directly applicable for simple CO₂ removal, but a related transformation. nih.gov |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. This compound is a versatile building block for MCRs due to its possession of a secondary amine, a carboxylic acid, and a reactive alkyne group.
The secondary amine functionality allows the molecule to participate as the amine component in several name reactions:
Ugi Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. 3-(Piperidin-4-yl)prop-2-ynoic acid could potentially serve as both the amine and the carboxylic acid component in an intramolecular Ugi reaction or as the amine component in a standard intermolecular reaction. nih.govmdpi.com
Mannich Reaction: This reaction involves an aldehyde, an amine, and an enolizable carbonyl compound. The piperidine moiety can act as the amine component to generate a Mannich base.
The alkyne group also opens possibilities for participation in MCRs, such as transition-metal-catalyzed cycloadditions. For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) type MCRs, the terminal alkyne can react with an in-situ generated organic azide and another component to form highly substituted triazoles. rsc.org The presence of both an alkyne and an amine allows for the potential design of cascade reactions where both groups are functionalized in a single, high-complexity transformation. rsc.org
| MCR Type | Required Components | Role of 3-(Piperidin-4-yl)prop-2-ynoic acid |
|---|---|---|
| Ugi (4-CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Amine and/or Carboxylic Acid source |
| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | Amine source |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Carboxylic Acid source |
| Alkyne-based MCRs (e.g., CuAAC) | Alkyne, Azide source, Third component | Alkyne source |
The strategic use of this compound in MCRs provides a powerful avenue for the rapid synthesis of complex and structurally diverse molecules, which is of significant interest in fields like medicinal chemistry and materials science. rsc.orgresearchgate.net
Theoretical and Computational Investigations of 3 Piperidin 4 Yl Prop 2 Ynoic Acid Hydrochloride
Quantum Mechanical (QM) Studies on Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These studies provide insights into electron distribution, bond characteristics, and reactivity.
Density Functional Theory (DFT) Calculations of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride, DFT calculations would be employed to determine its optimized molecular geometry in the ground state. This would involve predicting bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations would yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of HOMO and LUMO densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively.
Other ground state properties that could be calculated include the dipole moment, which provides information about the molecule's polarity, and the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps predict sites for intermolecular interactions.
Note: The table above is illustrative. No published data is available for these properties.
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and orbital interactions within a molecule. An NBO analysis of this compound would provide a detailed picture of its bonding and electronic structure.
This analysis would quantify the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energies associated with these interactions (E(2)) would highlight the significance of hyperconjugative effects, which contribute to the molecule's stability. For instance, interactions between the lone pair of the nitrogen atom in the piperidine (B6355638) ring and adjacent anti-bonding orbitals could be quantified.
NBO analysis also provides information about the natural atomic charges, offering a more chemically intuitive picture of the charge distribution than other methods. These charges can help in understanding the electrostatic interactions within the molecule and with its environment.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to study the conformational landscape of molecules. For this compound, these methods could be used to explore the different possible arrangements of the piperidine ring (e.g., chair, boat, twist-boat) and the orientation of the prop-2-ynoic acid side chain.
A systematic conformational search using MM would identify low-energy conformers. Subsequently, MD simulations would provide a dynamic picture of the molecule's behavior over time, revealing how it transitions between different conformations. This information is crucial for understanding how the molecule might interact with biological targets. The simulations would also provide data on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, indicating the stability and flexibility of different parts of the molecule.
Influence of Solvent Effects on Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies can model these effects using either implicit or explicit solvent models.
For this compound, which is a hydrochloride salt and thus likely to be studied in polar solvents, it would be important to investigate how the solvent affects its conformational preferences. The presence of a solvent can stabilize certain conformers through interactions such as hydrogen bonding. For instance, the protonated nitrogen of the piperidine ring and the carboxylic acid group would be expected to interact strongly with polar solvent molecules. These interactions could alter the relative energies of different conformers compared to the gas phase.
Spectroscopic Property Prediction from First Principles
First-principles calculations can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data and confirming the molecule's structure. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly beneficial.
Theoretical IR spectra can be calculated from the vibrational frequencies obtained from DFT calculations. The predicted frequencies and intensities of the vibrational modes can be compared with experimental IR spectra to aid in the assignment of characteristic peaks, such as the C≡C triple bond stretch, the C=O carbonyl stretch, and the N-H stretch of the protonated amine.
NMR chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts, when compared to experimental data, can help to confirm the molecular structure and assign specific resonances to individual atoms.
Theoretical UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations would provide information about the electronic transitions, including their excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the experimental spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Transition |
|---|---|---|
| IR Spectroscopy (cm⁻¹) | Data not available | C≡C stretch |
| Data not available | C=O stretch | |
| Data not available | N⁺-H stretch | |
| ¹H NMR (ppm) | Data not available | Protons on the piperidine ring |
| Data not available | Carboxylic acid proton | |
| ¹³C NMR (ppm) | Data not available | Alkynyl carbons |
| Data not available | Carbonyl carbon |
Note: The table above is illustrative. No published data is available for these properties.
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for structure elucidation and verification. nih.gov For this compound, this process would involve a combination of conformational analysis and quantum mechanical calculations.
The methodology typically begins with a thorough conformational search of the molecule to identify all low-energy structures. Subsequently, the geometry of each conformer is optimized, commonly using Density Functional Theory (DFT). acs.org The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating the isotropic shielding constants (σ) of the ¹H and ¹³C nuclei. nih.govrsc.org These shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σ_ref - σ_calc. rsc.org
The final predicted spectrum is an average of the chemical shifts of the individual conformers, weighted by their Boltzmann population based on their relative free energies. acs.org The choice of DFT functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-311+G(2d,p), cc-pVDZ) is crucial for achieving high accuracy and is often benchmarked against experimental data for similar molecules. nih.govacs.org
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts This table is a hypothetical representation of results from a DFT/GIAO calculation and does not represent experimental data.
| Atom Number | Predicted Chemical Shift (ppm) |
| C (Carboxyl) | 155.8 |
| C (Alkyne, Cα) | 85.3 |
| C (Alkyne, Cβ) | 78.9 |
| C4 (Piperidine) | 33.5 |
| C3, C5 (Piperidine) | 30.1 |
| C2, C6 (Piperidine) | 43.7 |
Theoretical Vibrational Frequencies and Intensities
Theoretical vibrational analysis provides valuable insights into the molecular structure and bonding of this compound. These calculations can predict the infrared (IR) and Raman spectra, aiding in the interpretation of experimental data.
The standard computational approach involves performing a geometry optimization of the molecule, followed by a frequency calculation at the same level of theory, often using DFT methods. psu.eduscience.gov The calculation of the second derivatives of the energy with respect to the atomic coordinates results in a Hessian matrix. acs.org Diagonalization of this mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency). psu.edu
The intensities of the IR bands are determined from the derivatives of the molecular dipole moment with respect to the normal mode coordinates, while Raman intensities are calculated from the derivatives of the polarizability. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving agreement with experimental spectra. science.gov
Illustrative Data Table: Selected Theoretical Vibrational Frequencies This table is a hypothetical representation of results from a DFT calculation and does not represent experimental data.
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Description |
| 3350 | 150 | N-H stretch (in NH₂⁺) |
| 2980 | 85 | C-H stretch (Piperidine) |
| 2215 | 45 | C≡C stretch (Alkyne) |
| 1730 | 210 | C=O stretch (Carboxylic acid) |
| 1450 | 60 | CH₂ scissoring (Piperidine) |
| 1250 | 110 | C-O stretch (Carboxylic acid) |
Reaction Mechanism Elucidation via Computational Chemistry for Transformations of this compound
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgrsc.org For transformations involving this compound, such as esterification, cycloaddition, or reactions at the piperidine nitrogen, computational methods can map out the entire potential energy surface (PES).
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. ufl.edu This allows for the determination of the most plausible reaction pathway by identifying the route with the lowest energy barriers. acs.org Furthermore, computational studies can reveal subtle mechanistic details, such as the role of non-covalent interactions or the influence of solvent molecules, which are often difficult to probe experimentally. rsc.orgresearchgate.net
Transition State Characterization for Key Reactions
A transition state (TS) represents the highest energy point along a reaction coordinate, and its characterization is fundamental to understanding reaction kinetics. fiveable.me Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. github.io This means it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other degrees of freedom.
The search for a transition state structure often begins with an initial guess and employs specialized optimization algorithms like the synchronous transit-guided quasi-Newton (STQN) method. fiveable.me Once a stationary point is located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary vibrational frequency. github.io The eigenvector corresponding to this imaginary frequency represents the motion of the atoms as the molecule traverses the transition state, for instance, the breaking and forming of specific bonds. github.io
Reaction Coordinate and Energy Barrier Calculations
The reaction coordinate is the path of minimum energy that connects reactants to products via the transition state. github.io To confirm that a located transition state correctly links the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. fiveable.me The IRC calculation starts at the transition state structure and moves downhill along the reaction path in both the forward and reverse directions, ideally ending at the reactant and product energy minima.
The energy barrier (or activation energy, ΔE‡) is calculated as the difference in energy between the transition state and the reactants. faccts.de This value is a critical determinant of the reaction rate. Free energy barriers (ΔG‡), which also account for entropic and thermal contributions, can be calculated from the vibrational frequencies and provide a more accurate comparison with experimental kinetics. faccts.de The calculation of these energy profiles provides a quantitative understanding of the feasibility and kinetics of potential reactions of this compound. acs.orgnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Descriptors from Theoretical Calculations for this compound Derivatives (excluding activity data)
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their biological activity. arxiv.org Theoretical calculations are a primary source for generating the molecular descriptors used in these models. For a series of derivatives of this compound, a wide range of quantum-chemical descriptors can be computed.
These descriptors can be categorized into several types:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, partial atomic charges, and molecular electrostatic potential (MEP). ucsb.eduresearchgate.netnih.govresearchgate.net
Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and ovality. researchgate.net
Thermodynamic Descriptors: Properties like the heat of formation and total energy can also be used to describe molecular stability. researchgate.net
These descriptors, calculated for a set of derivatives, form the basis for building a QSAR model once experimental activity data becomes available. The goal is to identify which molecular properties are key drivers of activity.
Illustrative Data Table: Theoretical QSAR Descriptors for a Hypothetical Derivative This table presents a selection of commonly calculated descriptors and is for illustrative purposes only.
| Descriptor | Value | Description |
| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 7.3 eV | Difference in energy between HOMO and LUMO |
| Dipole Moment | 4.5 Debye | Measure of the molecule's overall polarity |
| Molecular Volume | 165 ų | The volume occupied by the molecule |
| Polarizability | 18.2 ų | The ease with which the electron cloud is distorted |
| Partial Charge on N | -0.45 e | Calculated charge on the piperidine nitrogen atom |
Role of 3 Piperidin 4 Yl Prop 2 Ynoic Acid Hydrochloride As a Versatile Synthetic Intermediate
Construction of Complex Heterocyclic Systems Utilizing 3-(Piperidin-4-yl)prop-2-ynoic Acid Hydrochloride
The propiolic acid component of this compound is a highly reactive dienophile and dipolarophile, making it an excellent starting material for various cycloaddition reactions to construct a wide array of heterocyclic systems. The electron-withdrawing nature of the carboxylic acid group activates the alkyne for nucleophilic attack, facilitating ring-forming reactions.
One of the most common applications of propiolic acid derivatives is in [3+2] cycloaddition reactions. For instance, reaction with hydrazines can yield pyrazoles, a common motif in pharmaceuticals. Similarly, treatment with hydroxylamine (B1172632) can lead to the formation of isoxazoles. nih.govnih.govyoutube.comyoutube.commdpi.comslideshare.netwikipedia.orgnih.gov The piperidine (B6355638) ring can be either N-protected prior to the cycloaddition to prevent side reactions or utilized as a point of diversification in subsequent synthetic steps.
The general schemes for these transformations are depicted below:
Pyrazole Synthesis: The reaction of 3-(piperidin-4-yl)prop-2-ynoic acid with a substituted hydrazine (B178648) (R-NHNH₂) proceeds via a Michael addition followed by cyclization and dehydration to afford a substituted pyrazole.
Isoxazole (B147169) Synthesis: The reaction with hydroxylamine (NH₂OH) follows a similar pathway of conjugate addition and cyclization to yield the corresponding isoxazole derivative. nih.govnih.govyoutube.com
These reactions are highly valuable as they allow for the rapid construction of complex heterocyclic cores from a relatively simple starting material. The substitution on the hydrazine or other dipole can be varied to generate a library of diverse heterocyclic compounds.
Scaffold Diversity Generation via Derivatization of this compound
The bifunctional nature of this compound offers multiple handles for chemical modification, enabling the generation of diverse molecular scaffolds. Derivatization can occur at the piperidine nitrogen, the carboxylic acid, and the alkyne.
Table 1: Potential Derivatization Reactions
| Reactive Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Piperidine Nitrogen | N-Alkylation | Alkyl halide, base | Tertiary amine |
| N-Acylation | Acyl chloride or anhydride, base | Amide | |
| N-Arylation | Aryl halide, palladium catalyst (e.g., Buchwald-Hartwig) | N-aryl piperidine | |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-alkyl piperidine | |
| Carboxylic Acid | Amide Bond Formation | Amine, coupling agent (e.g., HATU, EDC) | Amide rsc.orgorganic-chemistry.orgucl.ac.ukfishersci.co.ukbath.ac.uk |
| Esterification | Alcohol, acid catalyst | Ester | |
| Reduction | Reducing agent (e.g., LiAlH₄) | Propargyl alcohol | |
| Alkyne | Sonogashira Coupling | Aryl or vinyl halide, Pd/Cu catalyst, base | Aryl/vinyl-substituted alkyne wikipedia.orgorganic-chemistry.orglibretexts.org |
| Click Chemistry | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole bioclone.netnih.govaxispharm.comlumiprobe.com | |
| Hydrogenation | H₂, catalyst (e.g., Pd/C) | Alkane or Alkene |
For example, the piperidine nitrogen can be functionalized through standard N-alkylation or N-acylation reactions after neutralization of the hydrochloride salt. This allows for the introduction of a wide variety of substituents, altering the steric and electronic properties of the molecule. The carboxylic acid can be converted into amides or esters using standard coupling or esterification conditions, providing another avenue for diversification. rsc.orgorganic-chemistry.orgucl.ac.ukfishersci.co.ukbath.ac.uk Furthermore, the alkyne can undergo reactions such as the Sonogashira coupling to introduce aryl or vinyl groups, significantly increasing molecular complexity. wikipedia.orgorganic-chemistry.orglibretexts.org
Applications in Fragment-Based Drug Discovery Research
In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The piperidine scaffold is a highly privileged fragment in drug discovery due to its favorable physicochemical properties and its presence in numerous approved drugs. nih.govpmarketresearch.comnih.govrsc.orgrsc.orgresearchgate.netresearchgate.netnih.govarizona.edunews-medical.net
This compound, with its combination of a 3D piperidine core and a linear, reactive alkyne, represents an attractive fragment for FBDD. The piperidine provides a vector for exiting the binding pocket in a defined three-dimensional manner, while the alkyne serves as a versatile handle for fragment elaboration.
Synthetic Strategy for Fragment Elaboration:
A typical FBDD strategy would involve identifying the piperidine core as a binder. The alkyne moiety can then be used to "grow" the fragment into an adjacent binding pocket. For example, a Sonogashira coupling could be used to introduce an aromatic ring that picks up additional interactions with the target protein. Alternatively, a click reaction with a small azide-containing fragment could link two weakly binding fragments together to create a more potent ligand. bioclone.netnih.govaxispharm.comlumiprobe.com The carboxylic acid can also be used as a handle for derivatization, for instance, by forming an amide with a small amine fragment.
Utilization in Combinatorial Chemistry Libraries
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening. pharmatutor.org this compound is an ideal building block for combinatorial library synthesis due to its multiple points of diversification.
Synthetic Methods for Library Generation:
A common approach is solid-phase synthesis, where the piperidine nitrogen or the carboxylic acid is attached to a solid support. This allows for the use of excess reagents to drive reactions to completion, with purification being a simple matter of washing the resin.
For example, the piperidine nitrogen (after N-protection of the alkyne and carboxylic acid) can be attached to a resin. The protecting groups can then be removed, and the alkyne and carboxylic acid can be reacted with a diverse set of building blocks in a parallel or split-and-pool fashion.
Table 2: Example of a Combinatorial Library Synthesis Scheme
| Step | Reaction | Reagents |
| 1 | Immobilization | N-Boc-3-(piperidin-4-yl)prop-2-ynoic acid, resin activation |
| 2 | Deprotection | TFA |
| 3 | Diversification 1 (Amide formation) | Library of amines, coupling agent |
| 4 | Diversification 2 (Sonogashira coupling) | Library of aryl halides, Pd/Cu catalyst |
This approach can generate a large library of compounds with variations at both the amide and the alkyne positions, allowing for a systematic exploration of the chemical space around the piperidine scaffold.
Precursor to Bioconjugates and Chemical Probes
The alkyne functionality of this compound is particularly useful for the synthesis of bioconjugates and chemical probes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." bioclone.netnih.govaxispharm.comlumiprobe.com This reaction is highly efficient, specific, and biocompatible, allowing for the labeling of biomolecules in complex environments.
Synthetic Routes to Conjugation:
To create a bioconjugate, the this compound can be coupled to a biomolecule of interest (e.g., a peptide, protein, or nucleic acid) that has been modified to contain an azide group. The CuAAC reaction will then form a stable triazole linkage between the two molecules.
For the creation of chemical probes, the alkyne can be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. For example, an azide-functionalized fluorophore can be "clicked" onto the alkyne of this compound. The resulting fluorescent probe can then be used to visualize the localization of a target protein in cells. nih.govrsc.org
The synthesis of such probes often involves a multi-step sequence where the piperidine and/or carboxylic acid are first modified to include a targeting moiety, followed by the click reaction to attach the reporter group. This modular approach allows for the rapid generation of a variety of chemical probes for different biological applications.
Advanced Applications and Methodological Contributions of 3 Piperidin 4 Yl Prop 2 Ynoic Acid Hydrochloride in Chemical Research
Development of Novel Synthetic Methodologies Featuring 3-(Piperidin-4-yl)prop-2-ynoic Acid Hydrochloride
There is no specific information available in the scientific literature describing novel synthetic methodologies where this compound is a key feature or starting material. Research detailing its unique reactivity or its utility in constructing complex molecular architectures has not been published.
Integration into Materials Science Research
An extensive search did not yield any studies on the integration of this compound into materials science research. There are no documented examples of its use in polymer chemistry, such as being incorporated as a monomer or functional additive. Likewise, its application in the formation of supramolecular assemblies or other advanced materials is not reported in the available literature.
Contributions to Ligand Design for Catalysis
There is no available research that discusses the use of this compound in the design and synthesis of ligands for catalysis. The coordination chemistry of this compound with various metals and its potential as a precursor to catalytic ligands remain unexplored in published scientific works.
Use in Analytical Method Development
No specific instances of this compound being used in the development of new analytical methods have been documented. There is no information regarding its application as an analytical standard for the quantification of related substances or as a tool for creating novel detection techniques.
Future Research Directions and Concluding Perspectives on 3 Piperidin 4 Yl Prop 2 Ynoic Acid Hydrochloride
Unexplored Synthetic Avenues for 3-(Piperidin-4-yl)prop-2-ynoic Acid Hydrochloride and its Derivatives
While the fundamental synthesis of this compound is established, numerous modern synthetic methodologies remain to be explored for this class of compounds. These advanced techniques could offer improved efficiency, stereoselectivity, and access to a wider array of derivatives.
Asymmetric Hydrogenation: The parent pyridine (B92270) ring can be a source for obtaining piperidines. nih.gov The development of catalytic asymmetric hydrogenation of a corresponding pyridinyl-prop-2-ynoic acid precursor could provide enantiomerically pure piperidine (B6355638) derivatives. Such stereochemical control is crucial in pharmacology, where different enantiomers can exhibit vastly different biological activities.
C-H Activation and Functionalization: Modern synthetic chemistry has seen a surge in C(sp3)-H activation strategies. mdpi.com Applying these methods to the piperidine ring of the title compound could allow for late-stage functionalization at various positions, creating a library of derivatives without altering the core scaffold. This approach avoids lengthy de novo syntheses for each new analogue.
Multicomponent Reactions (MCRs): Reactions like the Ugi or Passerini reactions could be adapted to construct complex piperidine-based structures in a single step. researchgate.net Designing an MCR strategy that incorporates a propargyl-containing fragment could lead to the rapid assembly of diverse libraries of 3-(piperidin-4-yl)prop-2-ynoic acid derivatives for screening purposes.
| Methodology | Potential Advantage | Key Challenge |
|---|---|---|
| Asymmetric Catalysis | Access to enantiomerically pure compounds | Development of a suitable chiral catalyst and conditions |
| C-H Activation | Late-stage functionalization and rapid diversification | Achieving high regioselectivity on the piperidine ring |
| Flow Chemistry | Improved safety, scalability, and process control | Initial setup costs and optimization of flow parameters |
| Multicomponent Reactions | High atom economy and rapid library synthesis | Designing suitable substrates for the specific target scaffold |
Emerging Spectroscopic and Computational Techniques for Deeper Understanding of the Compound
A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and interactions. While standard techniques like NMR and IR are fundamental, emerging methods can provide unprecedented insight.
Advanced Spectroscopic Methods: Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) could be used to study the molecule's interaction with metallic surfaces or nanoparticles, which is relevant for materials science applications. spectroscopyonline.comsemi.ac.cn Two-dimensional infrared (2D-IR) spectroscopy could probe the vibrational coupling and dynamics of the carboxylic acid and alkyne groups on ultrafast timescales. spectroscopyonline.com Furthermore, solid-state NMR (ssNMR) would be invaluable for characterizing the crystalline structure of the hydrochloride salt and understanding intermolecular interactions in the solid phase.
Computational and In Silico Modeling: Computational chemistry offers powerful predictive tools. nih.govrsc.org Density Functional Theory (DFT) calculations can be employed to determine the molecule's conformational preferences, vibrational frequencies, and electronic structure. Molecular dynamics (MD) simulations can model its behavior in solution and its interaction with biological macromolecules, providing insights into its pharmacokinetic properties. researchgate.net Fragment-based Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the biological activity of its derivatives. researchgate.net
| Technique | Information Gained | Potential Application |
|---|---|---|
| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational fingerprint at low concentrations, surface interactions | Sensor development, catalysis studies |
| 2D-IR Spectroscopy | Molecular dynamics and intramolecular vibrational coupling | Understanding structural dynamics and reactivity |
| Molecular Dynamics (MD) Simulations | Conformational landscape and interactions with solvent or receptors | Predicting binding modes and pharmacokinetic properties |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, and spectral prediction | Rationalizing experimental results and guiding synthetic efforts |
Potential for Expanding its Utility in Novel Chemical Scaffolding
The true potential of this compound lies in its use as a versatile building block for constructing more elaborate molecular architectures.
The terminal alkyne of the propynoic acid moiety is a prime functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation of the piperidine core to a vast range of other molecules, including:
Biomolecules: Linking to peptides, proteins, or nucleic acids to create targeted biological probes or therapeutics.
Polymers: Incorporating the molecule into polymer backbones or as side-chains to develop functional materials with tailored properties.
Fluorescent Dyes: Attaching fluorophores to create imaging agents for tracking the molecule's distribution in biological systems.
Drug Fragments: Using the molecule as a central scaffold in fragment-based drug discovery, where the alkyne serves as a vector to explore chemical space and optimize binding to a biological target.
Challenges and Opportunities in the Comprehensive Study of Propynoic Acid and Piperidine Conjugates
The study of molecules combining propynoic acid and piperidine moieties presents a unique set of challenges and opportunities.
Challenges:
Reactivity and Stability: The terminal alkyne and the carboxylic acid can be reactive under certain conditions, potentially leading to undesired side reactions or decomposition. The piperidine nitrogen's basicity also needs to be managed during synthesis, often through the use of protecting groups.
Synthetic Complexity: While the individual components are common, combining them and creating derivatives with precise stereochemical and regiochemical control can be synthetically demanding.
Conformational Flexibility: The piperidine ring can exist in multiple chair and boat conformations, and the linker provides additional rotational freedom. This flexibility can complicate structural analysis and computational modeling. mdpi.com
Opportunities:
Medicinal Chemistry Goldmine: The piperidine ring is a "privileged scaffold" known to interact with a wide range of biological targets. arizona.edunih.gov Combining it with the versatile propynoic acid linker creates a powerful platform for developing novel therapeutics.
Chemical Biology Probes: The ability to easily attach reporter tags via the alkyne makes these conjugates ideal tools for chemical biology, enabling the study of biological processes and target identification.
Materials Science Innovation: The rigid alkyne linker and the functional piperidine group can be exploited to create novel polymers and supramolecular assemblies with interesting electronic, optical, or self-assembly properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride, and how do reaction parameters influence yield?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and propiolic acid precursors. Critical parameters include solvent polarity (e.g., ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Post-synthesis, acidification with HCl yields the hydrochloride salt. Purity optimization requires iterative recrystallization from alcohol/water mixtures .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Answer :
- Structural confirmation : Use H/C NMR to verify piperidine ring protons (δ 2.5–3.5 ppm) and alkyne protons (δ 2.0–2.5 ppm). IR spectroscopy confirms carboxylic acid (1700–1750 cm) and hydrochloride (broad ~2500 cm) functional groups .
- Purity assessment : HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures ≥98% purity. Titration with NaOH (alcoholic solution) quantifies free HCl content .
Q. How should researchers establish storage conditions to ensure compound stability?
- Answer : Store in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel). Periodic stability testing via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) monitors degradation. Avoid aqueous solutions >pH 6.0 to prevent hydrolysis .
Advanced Research Questions
Q. How can discrepancies in reported solubility profiles across studies be resolved?
- Answer : Discrepancies often arise from solvent polarity or pH variations. Systematically test solubility in buffered solutions (pH 1–7.4) and organic solvents (DMSO, ethanol). Compare with structurally similar compounds (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride, soluble in alcohols/water ). Use dynamic light scattering to detect aggregation in aqueous media.
Q. What strategies minimize by-products during synthesis?
- Answer :
- Reaction monitoring : Use inline FTIR or LC-MS to detect intermediates (e.g., unreacted piperidine).
- By-product suppression : Add scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (1:1.2 molar ratio of piperidine to propiolic acid). Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. How to design biological assays for evaluating receptor binding affinity?
- Answer :
- Target selection : Prioritize receptors with known piperidine interactions (e.g., σ or opioid receptors). Use radioligand displacement assays (H-labeled antagonists).
- Positive controls : Compare with analogs like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride, which shows receptor modulation .
- Data validation : Perform triplicate runs with statistical correction for non-specific binding (e.g., 1 μM cold ligand controls) .
Q. How to validate impurity profiling without reference standards?
- Answer :
- Forced degradation : Expose the compound to heat (80°C), UV light, and oxidative conditions (HO) to generate degradants.
- LC-HRMS : Identify impurities via exact mass (±5 ppm) and fragmentation patterns. Cross-reference with databases (e.g., PubChem) for plausible structures .
Q. How to address conflicting cytotoxicity data in literature?
- Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and exposure times (24–72 hrs).
- Mechanistic studies : Perform flow cytometry (apoptosis/necrosis markers) and mitochondrial stress tests (Seahorse assay). Compare with structurally related compounds (e.g., piperidine-based drugs with established toxicity profiles ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
